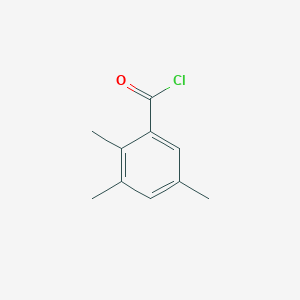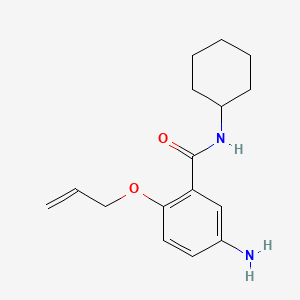![molecular formula C9H6N2O B13951152 6H-Pyrrolo[3,4-E]benzoxazole CAS No. 42540-45-4](/img/structure/B13951152.png)
6H-Pyrrolo[3,4-E]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrrolo[3,4-E]benzoxazole is a heterocyclic aromatic compound with the molecular formula C9H6N2O. This compound features a fused ring system comprising a pyrrole ring and a benzoxazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[3,4-E]benzoxazole typically involves the cyclization of 2-aminophenol with various aldehydes or ketones. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high yields . Other methods involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts under different reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6H-Pyrrolo[3,4-E]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
6H-Pyrrolo[3,4-E]benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Mécanisme D'action
The mechanism of action of 6H-Pyrrolo[3,4-E]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets due to its planar benzene ring. The oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and enzymes . These interactions can modulate various cellular processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Benzoxazole: A heterocyclic compound with a similar structure but lacking the pyrrole ring.
Benzimidazole: Contains a fused benzene and imidazole ring system.
Pyrrolopyrazine: Features a fused pyrrole and pyrazine ring system.
Uniqueness: 6H-Pyrrolo[3,4-E]benzoxazole is unique due to its fused ring system, which combines the properties of both pyrrole and benzoxazole. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug discovery and materials science .
Propriétés
Numéro CAS |
42540-45-4 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
6H-pyrrolo[3,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2 |
Clé InChI |
ALRAPDOJMXGROB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=N1)C3=C(C=C2)OC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


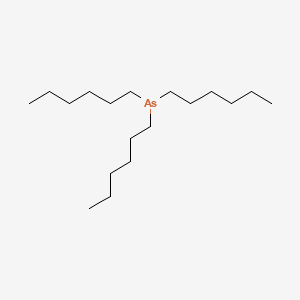

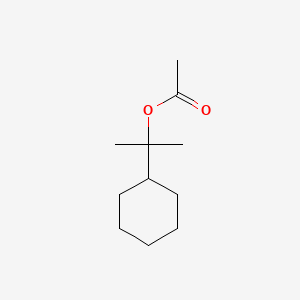
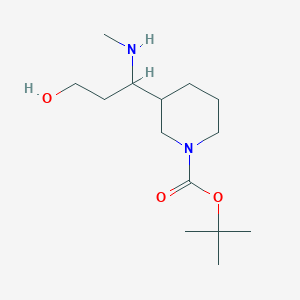
![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)
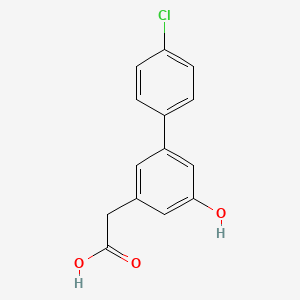


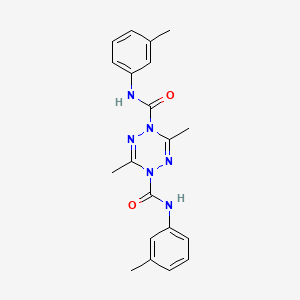
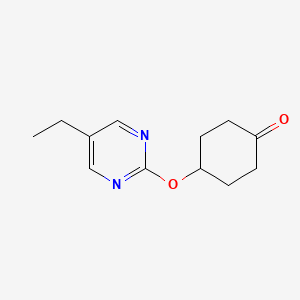
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
